Petrosterol

説明

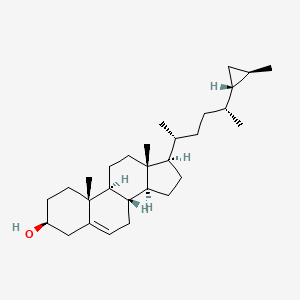

Structure

3D Structure

特性

CAS番号 |

67314-15-2 |

|---|---|

分子式 |

C29H48O |

分子量 |

412.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-28(21,4)27(23)13-15-29(25,26)5/h8,18-20,22-27,30H,6-7,9-17H2,1-5H3/t18-,19-,20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChIキー |

AOOVLQXWRHMRMX-BFPAFGTMSA-N |

SMILES |

CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

異性体SMILES |

C[C@@H]1C[C@H]1[C@H](C)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |

正規SMILES |

CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

同義語 |

26,27-Dinorcholest-5-en-3-ol, 24-(2-methylcyclopropyl)-, (3beta,24R(1S,2R))- petrosterol |

製品の起源 |

United States |

Foundational & Exploratory

Petrosterol: A Technical Guide to its Discovery and Significance in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrosterol, a unique C29 marine sterol characterized by a distinctive cyclopropane ring in its side chain, stands as a significant discovery from marine sponges of the genus Petrosia. First isolated from Petrosia ficiformis, this compound has garnered interest for its unusual chemical structure and its potential as a biosynthetic precursor to other bioactive marine natural products. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed account of its discovery, and protocols for its extraction and isolation. Furthermore, it delves into its biological activities and explores the current understanding of its complex biosynthetic pathway, offering insights for future research and drug development endeavors.

**1. Introduction

Marine sponges are a prolific source of novel and structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, the sterols represent a class of compounds with significant chemical and biological importance. Unlike their terrestrial counterparts, marine sterols often feature unconventional side chains, a prime example of which is this compound. The discovery of this compound in sponges of the genus Petrosia has opened avenues for research into unique biosynthetic pathways and potential pharmacological applications. This document serves as an in-depth technical resource, consolidating the current knowledge on this compound for the scientific community.

Chemical and Physical Properties

This compound is a C29 sterol with the molecular formula C₂₉H₄₈O.[1] Its structure is distinguished by a cyclopropane ring at positions C-26 and C-27 of the sterol side chain.[1] The complete chemical name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O | --INVALID-LINK-- |

| Molecular Weight | 412.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | --INVALID-LINK-- |

| CAS Number | 67314-15-2 | --INVALID-LINK-- |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethyl acetate. | General knowledge |

Discovery and Occurrence

This compound was first identified as the major sterol in the marine sponge Petrosia ficiformis collected from the Bay of Naples. Its structure was confirmed through X-ray crystallography of a synthesized derivative. Subsequently, it has been reported in other sponges of the same genus, such as Petrosia weinbergi.[2] Sponges of the genus Petrosia are found in various marine environments, from temperate to tropical waters.

Table 2: Occurrence of this compound in Marine Sponges

| Sponge Species | Location of Collection | Reference |

| Petrosia ficiformis | Bay of Naples | |

| Petrosia weinbergi | Not specified in the provided text | [2] |

| Cribrochalina vasculum | Not specified in the provided text | [1] |

| Ianthella sp. | Not specified in the provided text | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Petrosia sp.

The following protocol is a generalized procedure based on methods reported for the extraction of sterols from marine sponges, including Petrosia weinbergi.[2]

1. Sample Preparation:

-

Collect fresh sponge material and freeze it immediately at -20°C to prevent degradation of secondary metabolites.

-

Lyophilize the frozen sponge tissue to remove water, and then grind the dried tissue into a fine powder.

2. Extraction:

-

Extract the powdered sponge tissue exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (2:1, v/v) at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Partition the crude extract between ethyl acetate (EtOAc) and water to separate compounds based on their polarity. The less polar sterols, including this compound, will preferentially partition into the EtOAc layer.

-

Collect the EtOAc layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the dried EtOAc extract in vacuo.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the concentrated EtOAc extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase such as methanol or acetonitrile. This step is crucial for obtaining highly pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity

While extensive quantitative data on the specific biological activities of this compound are not widely available in the public domain, the unique structural features of this and other marine sterols suggest potential for various pharmacological effects. Research on related sterols and crude extracts from Petrosia sponges indicates potential cytotoxic, anti-inflammatory, and antiviral activities. Further focused studies are required to elucidate the specific bioactivity profile of pure this compound.

Biosynthesis

The biosynthesis of this compound is a complex process that deviates from the canonical sterol biosynthetic pathways observed in most other organisms. A key feature is the formation of the cyclopropane ring in the side chain. It is believed that S-adenosylmethionine (SAM) acts as a methyl donor in a reaction catalyzed by a specialized sterol methyltransferase (SMT).

The proposed biosynthetic pathway likely starts from a common sterol precursor such as lanosterol or cholesterol. A series of enzymatic modifications, including methylation and cyclization, lead to the formation of the unique this compound side chain. One of the key steps is thought to be an unprecedented cyclopropane-to-cyclopropane rearrangement.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Perspectives

This compound remains a fascinating molecule for natural product chemists, biochemists, and pharmacologists. Its discovery has highlighted the chemical ingenuity of marine sponges and has provided a unique scaffold for further investigation. Future research should focus on several key areas:

-

Quantitative Biological Activity: Comprehensive screening of pure this compound in a variety of biological assays is necessary to determine its cytotoxic, anti-inflammatory, antiviral, and other potential therapeutic properties.

-

Elucidation of Biosynthetic Pathway: The precise enzymatic machinery responsible for the formation of the cyclopropane ring and the proposed rearrangement needs to be identified and characterized. This could involve genomic and transcriptomic analysis of Petrosia sponges.

-

Total Synthesis: The development of an efficient total synthesis of this compound and its analogs would provide a sustainable supply for biological testing and could enable the generation of novel derivatives with enhanced activity.

The continued exploration of this compound and other unique marine sterols holds significant promise for the discovery of new therapeutic agents and a deeper understanding of the biochemical diversity of the marine environment.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of petrosterol and related sterols, a unique class of marine-derived natural products. Primarily found in marine sponges of the genus Petrosia, these cyclopropane-bearing sterols have garnered significant interest for their potential pharmacological applications, particularly their cytotoxic activity against various cancer cell lines. This document details their natural sources, presents quantitative data on their occurrence, outlines detailed experimental protocols for their extraction and analysis, and explores their known biological activities. Furthermore, it includes visualizations of experimental workflows and discusses the current understanding of their mechanism of action, offering a valuable resource for researchers in natural product chemistry, marine biology, and drug discovery.

Introduction

Marine invertebrates, particularly sponges, are a prolific source of novel secondary metabolites with diverse chemical structures and potent biological activities. Among these, this compound and its analogs represent a fascinating and promising group of steroidal compounds. Characterized by a unique cyclopropane ring in their side chain, these molecules exhibit significant cytotoxic effects, making them attractive candidates for further investigation in the development of new therapeutic agents. This guide aims to consolidate the current knowledge on this compound and related sterols, providing a technical foundation for researchers and drug development professionals.

Natural Sources and Quantitative Occurrence

This compound and its related sterols are predominantly isolated from marine sponges of the genus Petrosia. Several species have been identified as rich sources of these unique compounds. The concentration of these sterols can vary depending on the species, geographical location, and environmental conditions.

Table 1: Quantitative Occurrence of this compound and Related Sterols in Petrosia Sponges

| Sterol Name | Sponge Species | Concentration (% of total sterols) | Reference |

| This compound | Petrosia ficiformis | Major sterol | [1] |

| (24S,28S)-24,28-methylenestigmast-5-en-3β-ol | Petrosia weinbergi | 6.6 | [2] |

| Isofucosterol | Petrosia weinbergi | 37.6 | [2] |

| Clionasterol | Petrosia weinbergi | 29.3 | [2] |

| This compound-3,6-dione | Ianthella sp. | - | [3] |

| 5α,6α-epoxy-petrosterol | Ianthella sp. | - | [3] |

Note: Quantitative data for many of these compounds are not consistently reported as a percentage of wet or dry weight, but rather as a relative abundance within the sterol fraction or as the yield from a specific extraction.

Experimental Protocols

The isolation and purification of this compound and related sterols from their natural sources require specific and carefully optimized experimental procedures.

Extraction and Isolation of Sterols from Petrosia sp.

A common workflow for the extraction and isolation of sterols from Petrosia sponges is outlined below. This protocol is a composite based on methodologies described in the literature[4][5].

Experimental Workflow for Sterol Extraction from Petrosia sp.

Caption: A generalized workflow for the extraction and isolation of sterols from Petrosia species.

Detailed Methodology:

-

Sample Collection and Preparation: Collect the sponge material (e.g., Petrosia sp.) and freeze it immediately to preserve the chemical constituents. The wet weight of the collected sponge should be recorded (e.g., 6.4 kg)[4].

-

Extraction: Homogenize the frozen sponge material and extract it exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[4].

-

Solvent Partitioning: Partition the crude methanol extract between ethyl acetate (EtOAc) and water (H₂O). The organic layer, containing the less polar sterols, is separated and concentrated. For example, a 10 g EtOAc-soluble portion can be obtained from a 6.4 kg wet weight sponge[4].

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: Subject the EtOAc extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically starting with non-polar solvents like hexane and gradually increasing the polarity with dichloromethane (CH₂Cl₂) and methanol (MeOH). This initial separation yields several fractions[4].

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the sterols using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water[6].

-

Analytical Methods

Accurate identification and quantification of this compound and its analogs are crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like sterols.

GC-MS Analysis Workflow

Caption: A typical workflow for the analysis of sterols using Gas Chromatography-Mass Spectrometry.

Detailed GC-MS Protocol:

-

Derivatization: To increase volatility and thermal stability, sterols are often derivatized prior to GC-MS analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS)[7].

-

Gas Chromatography Conditions:

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used[7].

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[7].

-

Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 60°C held for 1 minute, then ramped to 315°C[7].

-

Injector Temperature: 280°C[7].

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used[8].

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

-

Identification and Quantification: Identification is achieved by comparing the retention times and mass spectra of the analytes with those of known standards or by library matching. Quantification can be performed using an internal standard method.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Detailed HPLC Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for sterol analysis[9].

-

Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. For example, a gradient of acetonitrile and water can be employed[6].

-

Detector: A UV detector is commonly used for the detection of sterols, typically at a wavelength of around 205-210 nm. An Evaporative Light Scattering Detector (ELSD) can also be utilized for compounds lacking a strong UV chromophore[6].

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of external or internal standards.

Biological Activities and Signaling Pathways

This compound and its related sterols have demonstrated significant biological activities, with cytotoxicity against cancer cells being the most prominent.

Cytotoxicity

Numerous studies have reported the cytotoxic effects of sterols isolated from Petrosia species against a panel of human cancer cell lines.

Table 2: Cytotoxicity of Sterols from Petrosia Species (IC₅₀ values in µM)

| Compound | MOLT-3 (Leukemia) | HepG2 (Hepatocarcinoma) | A549 (Lung) | HuCCA-1 (Cholangiocarcinoma) | HeLa (Cervical) | MDA-MB-231 (Breast) | Reference |

| Compound 15 (from Petrosia sp.) | 12.84 | 7.10 | 37.93 | 37.58 | 6.11 | 18.01 | [4] |

Note: "Compound 15" is a specific sterol isolated in the referenced study and its structure is detailed therein.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their cytotoxic effects are not yet fully elucidated. However, the study of other sterols, such as oxysterols, provides some potential avenues for investigation. Oxysterols are known to modulate various signaling pathways involved in cancer progression, including cell proliferation, apoptosis, and inflammation[10].

Potential Signaling Pathways for Sterol-Mediated Cytotoxicity

Caption: A hypothetical model of potential signaling pathways affected by this compound in cancer cells.

It is plausible that the unique cyclopropane side chain of this compound plays a crucial role in its biological activity, potentially by interacting with specific cellular targets such as membrane receptors or enzymes involved in key signaling cascades. Further research is needed to unravel the specific molecular targets and signaling pathways modulated by these intriguing marine sterols.

Conclusion and Future Directions

This compound and its related cyclopropane-containing sterols from marine sponges of the genus Petrosia represent a promising class of natural products with significant cytotoxic activity. This technical guide has provided a comprehensive overview of their natural sources, methods for their isolation and analysis, and their known biological effects. While progress has been made in characterizing these compounds, significant opportunities for future research remain. Elucidating the precise mechanisms of action and the specific signaling pathways involved in their cytotoxicity will be critical for their development as potential anticancer agents. Furthermore, exploring other Petrosia species and related marine organisms may lead to the discovery of novel analogs with enhanced potency and selectivity. The information compiled in this guide serves as a valuable resource to stimulate and support these future research endeavors.

References

- 1. scilit.com [scilit.com]

- 2. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A single extraction and HPLC procedure for simultaneous analysis of phytosterols, tocopherols and lutein in soybeans. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Synthesis of Petrosterol: A Deep Dive into the Biosynthetic Pathway in Petrosia ficiformis

For Researchers, Scientists, and Drug Development Professionals

The marine sponge Petrosia ficiformis is a source of unique bioactive sterols, with petrosterol being a principal and structurally intriguing component. The presence of a cyclopropane ring in its side chain distinguishes it from more common sterols and hints at a fascinating and complex biosynthetic route. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, compiling known structural data and proposing a plausible enzymatic sequence. Detailed experimental protocols for the analysis of such compounds are also provided to facilitate further research in this area.

The Sterol Profile of Petrosia ficiformis

Petrosia ficiformis harbors a diverse array of sterols, many of which are minor or trace components. The most significant of these is this compound, characterized by a C29 backbone and a cyclopropane ring at C-25 and C-26 of the side chain.[1][2][3] The presence of other sterols, including ficisterol and various stanols, provides valuable clues for piecing together the biosynthetic puzzle.[1][4] A summary of the key sterols identified in Petrosia ficiformis is presented below.

| Sterol Name | Molecular Formula | Key Structural Features | Reference |

| This compound | C29H48O | (26,27)-cycloaplysterol; cyclopropane ring at C-25 and C-26 | [1][3] |

| Ficisterol | C29H48O | 23-ethyl-24-methyl-27-norcholesta-5,25-dien-3β-ol | [1][3] |

| Coprostanols | - | 5β-dihydro nucleus | [4] |

| (24R)-24,26-Dimethylcholesta-5,26-dien-3β-ol | C29H48O | - | [5] |

A Proposed Biosynthetic Pathway for this compound

While the complete enzymatic pathway for this compound biosynthesis in Petrosia ficiformis has not been fully elucidated, a plausible route can be proposed based on the established principles of steroid biosynthesis in marine invertebrates and the structures of co-occurring sterols.[6] The pathway likely originates from a common C27 sterol precursor, such as desmosterol, which undergoes a series of modifications, primarily in the side chain, catalyzed by specific enzymes. It is also important to consider the potential role of symbiotic microorganisms in the production of these unique sterols, a common phenomenon in sponges.[7][8]

The key transformation is the formation of the cyclopropane ring. This is hypothesized to proceed through the action of a sterol methyltransferase (SMT) that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a double bond in the sterol side chain, followed by a subsequent cyclization reaction.

Below is a diagram illustrating the proposed biosynthetic pathway from a common precursor to this compound.

Caption: A proposed biosynthetic pathway for this compound in Petrosia ficiformis.

Experimental Protocols

The study of sterol biosynthesis in marine sponges requires a combination of sophisticated extraction, separation, and analytical techniques. Below are detailed methodologies for key experiments in this field.

Sterol Extraction and Purification from Sponge Tissue

This protocol outlines a standard procedure for the extraction and purification of sterols from sponge biomass.

Materials:

-

Fresh or frozen sponge tissue (Petrosia ficiformis)

-

Methanol (MeOH), Chloroform (CHCl3), Dichloromethane (CH2Cl2), Hexane, Ethyl acetate

-

Blender or homogenizer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Glass columns for chromatography

-

Standard laboratory glassware

Procedure:

-

Homogenization and Extraction:

-

Cut the sponge tissue into small pieces and homogenize in a blender with a mixture of CHCl3:MeOH (1:1, v/v).

-

Filter the homogenate and re-extract the residue twice more with the same solvent mixture.

-

Combine the filtrates and partition with water to remove water-soluble impurities.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

-

Crude Extract Preparation:

-

Evaporate the solvent from the organic layer using a rotary evaporator to obtain the crude lipid extract.

-

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of hexane.

-

Pack a glass column with silica gel slurry in hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., ceric sulfate spray) to visualize the sterol-containing fractions.

-

Pool the fractions containing compounds with similar Rf values to known sterol standards.

-

-

Final Purification:

-

Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a silica or C18 column to isolate individual sterols.

-

Structural Elucidation of Sterols

The precise chemical structure of isolated sterols is determined using a combination of spectrometric and spectroscopic techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the sterols, which aids in identifying the carbon skeleton and side-chain structure.

-

Sample Preparation: The purified sterol fractions are often derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Analysis: The retention time of the sterol derivative is compared to that of known standards. The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns that reveal structural details.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule. 1H NMR provides information about the chemical environment of protons, while 13C NMR identifies the different carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

-

Sample Preparation: The purified sterol is dissolved in a deuterated solvent (e.g., CDCl3).

-

Instrumentation: A high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to definitively determine the stereochemistry and complete structure of the sterol.

Experimental Workflow

The general workflow for the investigation of sponge sterols, from collection to structural elucidation, is depicted in the following diagram.

Caption: A generalized workflow for the analysis of sterols from marine sponges.

Future Directions

The proposed biosynthetic pathway for this compound provides a framework for future research. Key areas of investigation should include the identification and characterization of the specific enzymes, particularly the sterol methyltransferases, involved in the pathway. The recent sequencing of the Petrosia ficiformis genome may provide a valuable resource for identifying candidate genes encoding these enzymes.[9] Furthermore, isotopic labeling studies could be employed to trace the incorporation of precursors and definitively map the biosynthetic route. Unraveling the intricacies of this compound biosynthesis will not only advance our understanding of marine natural product chemistry but may also open avenues for the biotechnological production of these unique and potentially valuable compounds.

References

- 1. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Minor and trace sterols from marine invertebrates 56. Novel coprostanols from the marine sponge Petrosia ficiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minor and trace sterols in marine invertebrates XVII. (24R)-24,26-Dimethylcholesta-5,26-dien-3 beta-OL, a new sterol from the sponge Petrosia ficiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

Biological function of Petrosterol in marine organisms

An In-Depth Technical Guide on the Biological Function of Petrosterol in Marine Organisms

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This compound, a marine sterol characterized by a unique cyclopropane ring in its side chain, is a primary constituent of the cell membranes of sponges, particularly from the genus Petrosia.[1][2] While its fundamental role is structural, providing integrity to cellular membranes, emerging research into the broader class of marine sterols suggests a range of significant biological activities. This technical guide synthesizes the current understanding of this compound, from its isolation and structural characterization to its investigated and potential pharmacological functions. Due to the limited specific research on pure this compound, this document leverages data from closely related marine and plant sterols to infer potential mechanisms of action, including anti-inflammatory and anticancer activities. Detailed experimental protocols and visual pathways are provided to serve as a foundational resource for future research and drug development endeavors in this area.

Introduction: this compound Structure and Occurrence

This compound ((3β,24R(1S,2R))-24-(2-methylcyclopropyl)-26,27-Dinorcholest-5-en-3-ol) is a C29 steroid distinguished by a cyclopropane ring at positions C-25 and C-26 of its side chain.[1][3] This unique structural feature is a hallmark of certain marine invertebrates. The primary and most abundant source of this compound is the marine sponge Petrosia ficiformis, from which it was first isolated and structurally confirmed via X-ray crystallography.[1][2] It is the major sterol in this and other related sponges, suggesting a crucial role in membrane architecture and function.[2][4] Beyond its structural role, the broader family of marine sterols is known for a variety of bioactive properties, positioning this compound as a compound of interest for pharmacological investigation.[5]

Isolation and Characterization of this compound

The extraction and purification of this compound from its natural source, primarily the sponge Petrosia ficiformis, is a multi-step process requiring chromatographic separation and spectroscopic analysis for structural confirmation.

Experimental Workflow: Isolation and Purification

The general workflow involves extraction from the sponge tissue, followed by a series of chromatographic steps to isolate this compound from a complex mixture of other lipids and secondary metabolites.

Biological Activities and Therapeutic Potential

While this compound itself has undergone limited specific bioactivity screening, crude extracts containing it, along with studies on analogous sterols, point toward significant therapeutic potential, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Crude extracts from sponges containing this compound have demonstrated anti-inflammatory activity.[6] To understand the potential mechanism, we can examine quantitative data from studies on other phytosterols, which are structurally and functionally similar. Plant sterols have been shown to significantly attenuate inflammatory responses in cellular models.

Table 1: Quantitative Anti-inflammatory Effects of a Plant Sterol Food Supplement (PS-FS) in an Intestinal Co-Culture Model (Data sourced from a study on a plant sterol supplement, used here as a proxy for potential sterol activity).[7]

| Parameter Measured | Target Cell/Molecule | % Reduction vs. LPS-induced Control |

| IL-8 Secretion | Caco-2 Cells | 28% |

| TNF-α Secretion | RAW264.7 Macrophages | 9% |

| IL-6 Secretion | RAW264.7 Macrophages | 54% |

| Reactive Oxygen Species (ROS) | Caco-2 Cells | 47% |

| iNOS Protein Expression | Caco-2 Cells | 27% |

| NF-κB p65 Nuclear Translocation | Macrophages | 39% |

| COX-2 Protein Expression | Macrophages | 32% |

| PGE2 Production | Macrophages | 27% |

This data suggests a potent, multi-faceted anti-inflammatory effect, primarily through the inhibition of the NF-κB signaling pathway.

Anticancer Activity

Marine sterols are increasingly recognized as potential sources of anticancer compounds.[5] Studies on phytosterols have demonstrated significant anti-proliferative and pro-apoptotic effects against various cancer cell lines.[8][9]

Table 2: Anti-Proliferative Activity of Phytosterol-Rich Sub-fractions from Rice Bran Against Caco-2 Cancer Cells (Data sourced from a study on phytosterols, used here as a proxy for potential sterol activity).[10]

| Sub-fraction | IC₅₀ Value (μg/mL) at 24h |

| RBDS1 | 2.80 |

| RBDS2 | > 2.80 (exact value not specified) |

| RBDS3 | > RBDS2 (exact value not specified) |

| RBDS4 | 467.11 |

The low IC₅₀ values, particularly for the RBDS1 sub-fraction, indicate strong cytotoxic activity against cancer cells, suggesting that sterols like this compound could be valuable leads for oncological drug development.

Potential Mechanisms of Action & Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on evidence from related sterols, we can propose likely mechanisms.

Proposed Anti-inflammatory Signaling Pathway

The data in Table 1 strongly implicates the NF-κB pathway as a primary target for the anti-inflammatory action of sterols.[7] This pathway is a central regulator of inflammatory gene expression.

Proposed Pro-Apoptotic Mechanism in Cancer Cells

The anticancer activity of phytosterols is often linked to the induction of apoptosis (programmed cell death). A key final step in this process is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the dismantling of the cell.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. This compound | C29H48O | CID 194249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structures of Phytosterols and Triterpenoids with Potential Anti-Cancer Activity in Bran of Black Non-Glutinous Rice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Petrosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrosterol is a naturally occurring sterol found in marine sponges, most notably Petrosia ficiformis, Cribrochalina vasculum, and Ianthella sp.[1]. Its unique chemical structure, characterized by a cyclopropane ring within its side chain, distinguishes it from other sterols and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data from other marine sterols with similar structural features. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₂₉H₄₈O, is classified as a cholestanoid.[1]. Its structure features the characteristic four-ring steroid nucleus and a complex side chain containing a methylcyclopropyl group.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O | PubChem[1] |

| Molecular Weight | 412.7 g/mol | PubChem[1] |

| Monoisotopic Mass | 412.370516150 Da | PubChem[1] |

| Appearance | White crystalline powder (presumed) | General knowledge of sterols |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Optical Rotation | Data not available |

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem[1] |

| SMILES | C[C@@H]1C[C@H]1--INVALID-LINK--CC--INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--O)C)C | PubChem[1] |

| InChI Key | AOOVLQXWRHMRMX-BFPAFGTMSA-N | PubChem[1] |

Solubility

Specific solubility data for this compound is not available. However, based on the general solubility of phytosterols, it is expected to be insoluble in water and soluble in organic solvents.

| Solvent | Solubility |

| Water | Insoluble (presumed) |

| Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Soluble (presumed) |

Spectroscopic Data

Detailed spectral data for this compound is limited in the public domain. The following sections provide an overview of the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the searched literature. The presence of the cyclopropane ring and the complex stereochemistry of the side chain would result in a highly detailed and specific NMR spectrum.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided, the fragmentation pattern of sterols is well-documented. Key fragmentation would involve the loss of the hydroxyl group, cleavage of the steroid nucleus, and fragmentation of the side chain. The molecular ion peak [M]⁺ would be expected at m/z 412.7.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3500-3200 (broad) |

| C-H (alkane) | 3000-2850 |

| C=C (alkene) | 1680-1640 |

| C-O (alcohol) | 1260-1050 |

Experimental Protocols

Isolation and Purification of Sterols from Marine Sponges (General Protocol)

This protocol outlines a general procedure for the isolation and purification of sterols from marine sponges, which would be applicable for obtaining this compound from Petrosia ficiformis.

Methodology:

-

Sample Collection and Preparation: Collect fresh sponge material (e.g., Petrosia ficiformis). Clean the sponge of any debris and freeze-dry or air-dry the sample. Grind the dried sponge into a fine powder.

-

Extraction: Macerate the powdered sponge material with a suitable organic solvent system, such as a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the lipids.

-

Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between n-hexane and methanol/water to separate nonpolar and polar compounds. The sterols will typically be found in the n-hexane fraction.

-

Column Chromatography: Subject the n-hexane fraction to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate the different classes of lipids. Monitor the fractions by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Further purify the sterol-containing fractions using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to isolate pure this compound.

-

Spectroscopic Characterization: Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMBC), MS, and IR spectroscopy.

Chemical Reactions and Stability

Specific data on the chemical reactivity and stability of this compound is not well-documented. As a sterol, it is expected to undergo reactions typical of alcohols and alkenes. The presence of the cyclopropane ring may impart unique reactivity. Phytosterols, in general, are susceptible to oxidation, especially at elevated temperatures and in the presence of light and oxygen.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other phytosterols and marine sterols with cyclopropane side chains suggests potential cytotoxic and anti-inflammatory properties. For instance, some studies have shown that phytosterols can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.

Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which phytosterols, and potentially this compound, may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

Pathway Description:

In a typical inflammatory response, the activation of receptors on the cell surface leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the transcription factor NF-κB, allowing it to translocate into the nucleus and promote the transcription of pro-inflammatory genes. Phytosterols may inhibit this pathway by preventing the activation of IKK, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the inflammatory cascade.

Conclusion

This compound remains a fascinating and understudied marine natural product. Its unique structural features suggest the potential for novel biological activities. This guide has summarized the currently available physical and chemical data for this compound. However, significant gaps in the experimental data exist, particularly concerning its physical properties, detailed spectroscopic characterization, and specific biological mechanisms. Further research, beginning with the full characterization of this molecule as described in the primary literature, is essential to unlock its full potential for applications in research and drug development.

References

Petrosterol: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrosterol, a naturally occurring sterol found in marine sponges, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, biological activities, and methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the properties and applications of this marine-derived compound.

Chemical Identifiers and Properties

This compound is a C29 marine sterol characterized by a unique cyclopropane ring in its side chain. Its chemical identity is established through various identifiers, which are crucial for accurate documentation and research.

| Identifier Type | Value | Source |

| CAS Number | 67314-15-2 | PubChem |

| Molecular Formula | C₂₉H₄₈O | PubChem |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem |

| InChI | InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-27(21)28(23,4)15-13-29(25,26)5/h18-26,30H,6-17H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,28+,29-/m1/s1 | PubChem |

| InChIKey | MYSVYXAPJVICDE-KWHVYTJSSA-N | PubChem |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC5C[C@H]5C | PubChem |

| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC5C[C@H]5C | PubChem |

| Molecular Weight | 412.7 g/mol | PubChem |

Biological Activity and Therapeutic Potential

This compound has been primarily isolated from marine sponges, notably from the species Petrosia ficiformis and Ianthella sp. Research has indicated that this compound and its derivatives possess significant biological activities, particularly cytotoxic effects against a range of human cancer cell lines.

Anticancer Activity

Studies have demonstrated that this compound and its oxidized derivatives, this compound-3,6-dione and 5alpha,6alpha-epoxy-petrosterol, exhibit cytotoxic activity against several human cancer cell lines, including:

-

A549 (Lung carcinoma)

-

HL-60 (Promyelocytic leukemia)

-

MCF-7 (Breast adenocarcinoma)

-

SK-OV-3 (Ovarian cancer)

-

U937 (Histiocytic lymphoma)

Furthermore, the derivatives of this compound have been shown to induce apoptosis in HL-60 cells, suggesting a potential mechanism for their anticancer effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of phytosterols, to which this compound belongs, has been shown to possess anti-inflammatory effects. The potential mechanisms for these effects are thought to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Further research is warranted to specifically elucidate the anti-inflammatory potential and mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation of this compound from Petrosia ficiformis

The following protocol outlines a general procedure for the extraction and isolation of this compound from the marine sponge Petrosia ficiformis. Optimization of the protocol may be required based on the specific sample and laboratory conditions.

Materials:

-

Fresh or frozen Petrosia ficiformis sponge tissue

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Extraction:

-

Homogenize the sponge tissue with a blender.

-

Extract the homogenized tissue sequentially with a mixture of MeOH and CH₂Cl₂ (1:1 v/v) at room temperature. Repeat the extraction process three times to ensure complete extraction of the compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with hexane.

-

Apply the adsorbed crude extract to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using a C18 reverse-phase HPLC column.

-

Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water. The specific ratio will need to be optimized.

-

Monitor the elution at a suitable wavelength (e.g., 205 nm) and collect the peak corresponding to this compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HL-60, MCF-7, SK-OV-3, U937)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

-

Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

-

HL-60 cells

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat HL-60 cells with different concentrations of this compound for a specified time. Include a vehicle control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four populations of cells can be distinguished:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the anticancer and anti-inflammatory activities of the broader class of phytosterols are known to involve the regulation of key cellular signaling cascades. It is plausible that this compound exerts its effects through similar mechanisms.

Potential Anticancer Signaling Pathways

Phytosterols have been reported to influence several signaling pathways implicated in cancer progression, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

-

NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cell survival. Its inhibition can suppress tumor growth and induce apoptosis.

Potential signaling pathways modulated by this compound.

Further research is necessary to definitively identify the specific molecular targets and signaling pathways directly affected by this compound in cancer cells.

Conclusion

This compound is a marine-derived natural product with demonstrated cytotoxic and apoptotic activities against various cancer cell lines. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound. The detailed chemical information and experimental protocols presented herein are intended to facilitate further investigation into the mechanisms of action and potential applications of this compound in drug discovery and development. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

Petrosterol: A Comprehensive Technical Guide to its Unique Standing Among Marine Sterols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of unique chemical entities, many of which hold significant promise for therapeutic applications. Among these, marine sterols represent a class of lipids with diverse structures and biological activities. This technical guide provides an in-depth exploration of petrosterol, a marine sterol distinguished by its unique chemical structure, and compares its key characteristics with other notable marine sterols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound: Structure and Provenance

This compound is a C29 marine sterol characterized by a cholestane skeleton and a distinctive cyclopropane ring within its side chain.[1] This feature is a significant deviation from the typical alkyl side chains of common phytosterols and cholesterol.

Chemical Structure: (3β)-24,26-Cyclo-5α-cholest-22-en-3-ol

Biological Activities of this compound

This compound has demonstrated significant biological activity, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines have been documented, highlighting its potential as a lead compound for anticancer drug development.

Anticancer Activity

Studies have shown that this compound and its derivatives exhibit cytotoxic activity against a range of human cancer cell lines. The presence of the cyclopropane ring in the side chain is believed to play a crucial role in its bioactivity.

Comparative Analysis with Other Marine Sterols

The marine environment offers a plethora of sterols with unique structural modifications and a wide array of biological activities. A comparative analysis of this compound with other prominent marine sterols reveals the distinctiveness of its structure and potential therapeutic advantages.

Fucosterol

Fucosterol is a widely distributed phytosterol found in brown algae. It exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4]

Brassicasterol

Brassicasterol is another common phytosterol found in various marine microalgae and terrestrial plants. It has been investigated for its cholesterol-lowering and anti-inflammatory properties.[5]

Gorgosterol

Gorgosterol is a C30 marine sterol, also possessing a cyclopropane ring in its side chain, but at a different position (C-22, C-23) and with a more complex substitution pattern compared to this compound. It is primarily found in gorgonians and soft corals.

Table 1: Comparative Cytotoxicity of this compound and Other Marine Sterols (IC50 values in µM)

| Sterol | A549 (Lung) | HL-60 (Leukemia) | MCF-7 (Breast) | SK-OV-3 (Ovarian) | HT-29 (Colon) | HeLa (Cervical) | T47D (Breast) |

| This compound | 8.4 - 22.6 | 8.4 - 22.6 | 8.4 - 22.6 | 8.4 - 22.6 | Weak Activity | - | - |

| This compound-3,6-dione | 8.4 - 22.6 | 8.4 - 22.6 | 8.4 - 22.6 | 8.4 - 22.6 | Weak Activity | - | - |

| 5α,6α-epoxy-petrosterol | 8.4 - 22.6 | 8.4 - 22.6 | 8.4 - 22.6 | 8.4 - 22.6 | Weak Activity | - | - |

| Aragusterol B | - | - | 12.8 - 27.8 | - | - | 12.8 - 27.8 | - |

| Fucosterol | 15 | - | - | - | 70.41 | - | 27.94 |

Note: The range of IC50 values for this compound and its derivatives reflects data from a study where the specific values for each cell line were not individually reported.[6] IC50 values for Fucosterol are from separate studies and may not be directly comparable due to different experimental conditions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other marine sterols.

Extraction and Isolation of this compound from Petrosia ficiformis

This protocol outlines a general procedure for the extraction and purification of this compound from its marine sponge source.

Workflow for the extraction and isolation of this compound.

-

Extraction:

-

Air-dry the sponge material (Petrosia ficiformis) and grind it into a fine powder.

-

Macerate the powdered sponge material with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature for 24-48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.[2]

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity, typically starting from n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing sterols.

-

Pool the sterol-rich fractions and subject them to preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol/water to isolate pure this compound.[8][9]

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow of the MTT assay for cytotoxicity assessment.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, in the continued presence of this compound.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production and suggests anti-inflammatory activity.

Apoptosis Detection: Western Blot Analysis

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade.

Proposed apoptosis signaling pathway modulated by this compound.

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptotic marker proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of Caspase-3 and PARP are indicative of apoptosis induction.[10][11][12][13]

Structural Elucidation Techniques

The unique structure of this compound and other marine sterols is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of sterols.[14]

-

¹H NMR: Provides information about the number and types of protons and their connectivity. Characteristic signals in the ¹H NMR spectrum of this compound would include those for the cyclopropane ring protons and the olefinic proton at C-22.[15][16][17][18]

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environment. The signals for the carbons of the cyclopropane ring and the double bond are key identifiers for this compound.[15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[19][20][21][22][23]

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Provides information about the structure through fragmentation analysis. The fragmentation pattern of the side chain is particularly useful for distinguishing between different sterol isomers.[19][20][21][22][23]

Proposed Signaling Pathways

Based on the known mechanisms of other phytosterols, this compound may exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. This compound's potential anti-inflammatory effects may be mediated through the inhibition of NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[24]

Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound stands out among marine sterols due to its unique cyclopropane-containing side chain and promising cytotoxic activities. While research into its full therapeutic potential is ongoing, the available data suggests it is a valuable lead compound for the development of novel anticancer agents. Further comparative studies with other marine sterols under standardized conditions are necessary to fully elucidate its relative potency and mechanism of action. This guide provides a solid foundation for researchers to delve deeper into the fascinating world of this compound and its potential contributions to medicine.

References

- 1. This compound, the major sterol with a cyclopropane side chain in the sponge petrosia ficiformis | Scilit [scilit.com]

- 2. Minor and trace sterols from marine invertebrates 56. Novel coprostanols from the marine sponge Petrosia ficiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Sterols from Thai Marine Sponge Petrosia (Strongylophora) sp. and Their Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 4. [PDF] Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fucosterol exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. harvest.usask.ca [harvest.usask.ca]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. whitman.edu [whitman.edu]

- 24. Prospects of Marine Sterols against Pathobiology of Alzheimer’s Disease: Pharmacological Insights and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Cyclopropane-Containing Sterols: A Technical Guide for Researchers

A comprehensive review of the synthesis, biological activity, and mechanisms of action of cyclopropane-containing sterols, providing researchers, scientists, and drug development professionals with a thorough understanding of this unique class of molecules. This guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising area.

Cyclopropane-containing sterols, a fascinating and biologically active class of natural products, have garnered significant attention in the scientific community. Their unique chemical architecture, featuring a strained three-membered ring, imparts distinct conformational properties that translate into a wide array of biological activities. These activities range from potent anticancer and antifungal effects to intricate modulations of cellular signaling pathways. This technical guide provides an in-depth review of the current literature, focusing on the core aspects relevant to researchers in academia and the pharmaceutical industry.

Quantitative Biological Activity of Cyclopropane-Containing Sterols

The biological efficacy of cyclopropane-containing sterols has been quantified in numerous studies. This section presents a summary of the reported cytotoxic activities (IC50 values) against various cancer cell lines, offering a comparative overview of their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| Petrosterol | HL-60 (Human promyelocytic leukemia) | 15.12 | [1] |

| A549 (Human lung carcinoma) | Not Reported | ||

| MCF-7 (Human breast adenocarcinoma) | Not Reported | ||

| SK-OV-3 (Human ovarian cancer) | Not Reported | ||

| U937 (Human histiocytic lymphoma) | Not Reported | ||

| Aragusterol B | HL-60 (Human promyelocytic leukemia) | 14.73 | [1] |

| This compound-3,6-dione | A549, HL-60, MCF-7, SK-OV-3, U937 | 8.4 - 22.6 | |

| 5α,6α-epoxy-petrosterol | A549, HL-60, MCF-7, SK-OV-3, U937 | 8.4 - 22.6 | |

| 14α-methylenecyclopropyl-Δ7-24,25-dihydrolanosterol (MCP) | Trypanosoma cruzi CYP51 | Potent Inhibition | [2] |

Key Experimental Protocols

Reproducibility and advancement in scientific research are contingent on detailed and accurate experimental methodologies. This section outlines key protocols for the synthesis, purification, and biological evaluation of cyclopropane-containing sterols, as extracted from the literature.

Synthesis of Cyclopropane-Containing Sterols

The construction of the cyclopropane ring onto a sterol framework is a key synthetic challenge. Common strategies involve [2+1] cycloaddition reactions and intramolecular 1,3-cyclization. A general workflow for the synthesis is depicted below.

Purification of Cyclopropane-Containing Sterols

The isolation and purification of these sterols from natural sources or synthetic reaction mixtures are critical for obtaining high-purity compounds for biological testing. A common method involves fractional crystallization followed by column chromatography.

Protocol: Purification of β-sitosterol (as a representative sterol)

-

Fractional Crystallization:

-

Dissolve the crude sterol extract in a suitable solvent (e.g., diethyl ether).

-

Cool the solution to -80°C overnight to induce crystallization.

-

Filter the cold solution to separate the less soluble (S) and more soluble (L) fractions.

-

Evaporate the solvent from the L fraction.

-

-

Silica Gel Chromatography:

-

Dissolve the S and L fractions separately in a minimal amount of chloroform.

-

Load each fraction onto a silica gel column.

-

Elute the column with a hexane/ethyl acetate solvent system (e.g., 6:1 v/v).

-

Collect fractions and analyze their composition using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Pool fractions containing the desired sterol at high purity (e.g., ≥70%).

-

-

Na-Y Zeolite Chromatography (for further purification):

-

Activate Na-Y zeolite by heating.

-

Add the activated zeolite to the pooled fractions from the silica gel chromatography (ratio of 10:1 w/w zeolite to sterol).

-

Stir the mixture at a controlled temperature (e.g., 32°C) for an extended period (e.g., 48 hours).

-

Filter off the zeolite and evaporate the solvent from the filtrate to obtain the purified sterol.[3]

-

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclopropane-containing sterol dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the medium and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][4][5]

Enzyme Inhibition Assay (CYP51)

Sterol 14α-demethylase (CYP51) is a key enzyme in sterol biosynthesis and a target for antifungal agents. The inhibitory activity of cyclopropane-containing sterols against this enzyme can be assessed using a reconstituted in vitro assay.

-

Reconstituted System: Prepare a reaction mixture containing recombinant T. cruzi CYP51, CPR (cytochrome P450 reductase), and a fluorogenic probe substrate (e.g., BOMCC).

-

Inhibitor Addition: Add the test compound (cyclopropane-containing sterol) at various concentrations to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Fluorescence Measurement: Monitor the metabolism of the fluorogenic substrate by measuring the increase in fluorescence over time.

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value.[6]

Protein Binding Affinity Measurement (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between a protein and a ligand (e.g., a cyclopropane-containing sterol).

-

Protein Labeling: Label the target protein with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of the cyclopropane-containing sterol.

-

Incubation: Mix the labeled protein with each dilution of the sterol and incubate to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a temperature gradient using an MST instrument.

-

Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[2][7]

Signaling Pathways and Mechanisms of Action

Cyclopropane-containing sterols exert their biological effects through the modulation of various cellular signaling pathways, often leading to apoptosis (programmed cell death) in cancer cells. The induction of apoptosis by these compounds can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis Signaling Pathway

The following diagram illustrates the key events in the apoptotic cascade that can be triggered by cyclopropane-containing sterols.